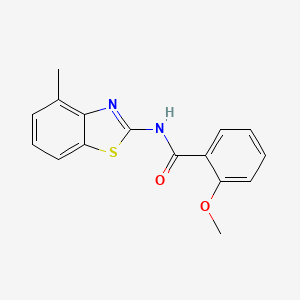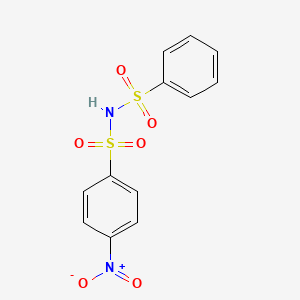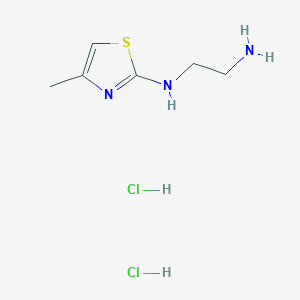
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is a potent and widely used tool for studying the role of adenosine receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
- Pomalidomide , a derivative of this compound, exhibits antitumor effects. It is used in combination with low-dose dexamethasone for treating multiple myeloma .
- The compound’s mechanism involves modulating cereblon (CRBN) activity. CRBN forms an E3 ubiquitin ligase complex, which ubiquitinates various proteins. By targeting CRBN, this compound may impact protein degradation pathways relevant to cancer .
Anticancer Properties
Mecanismo De Acción
Target of Action
The primary target of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Immunomodulatory Imide Drugs (IMiDs) . These drugs adjust immune responses and contain an imide group .
Mode of Action
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide, like other IMiDs, modulates the activity of CRBN . The compound interacts with CRBN, leading to changes in the protein’s function . This interaction can influence various cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The compound affects the protein degradation pathway . It works by recognizing E3 ubiquitin ligase and the target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .
Pharmacokinetics
The compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the specific role of the degraded protein . For instance, if the target protein is involved in disease pathogenesis, its degradation could potentially alleviate disease symptoms .
Action Environment
The action of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH
Propiedades
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-10-9-14(17(23)20-15)19-16(22)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWKGOHQVVGAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)






![{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2478989.png)

![Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2478992.png)


![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478998.png)
![2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide](/img/structure/B2478999.png)